molecular formula C14H22N2 B3158659 N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 859915-28-9

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Cat. No.: B3158659
CAS No.: 859915-28-9
M. Wt: 218.34 g/mol
InChI Key: VUAOEKGFLXNSAA-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine is a chemical compound with the molecular formula C14H22N2This compound features a piperidine ring, which is a common motif in many pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .

Scientific Research Applications

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of various chemical intermediates

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in binding to these targets, which can include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAOEKGFLXNSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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